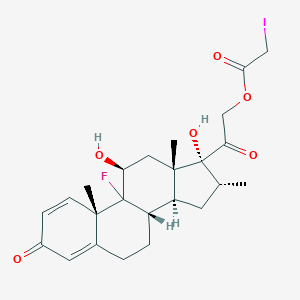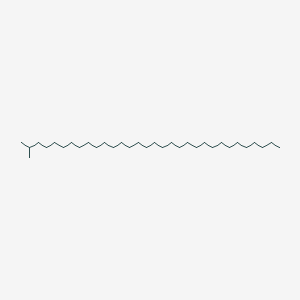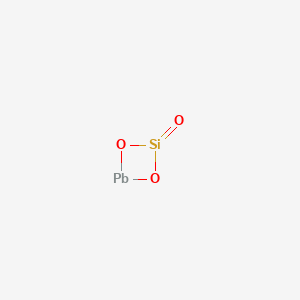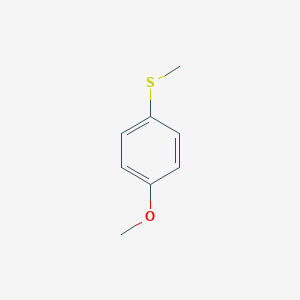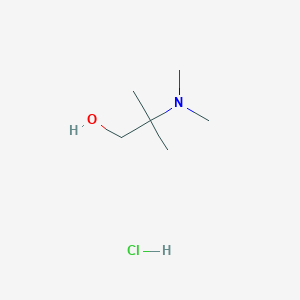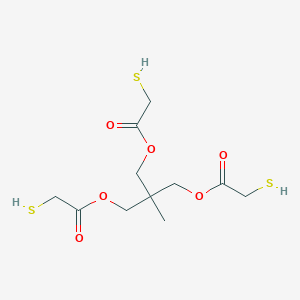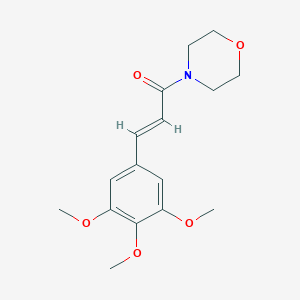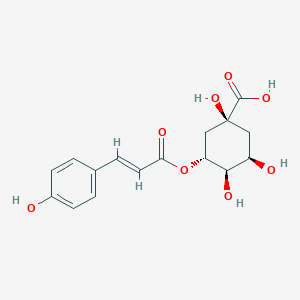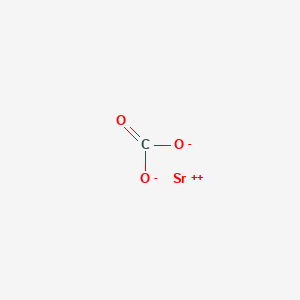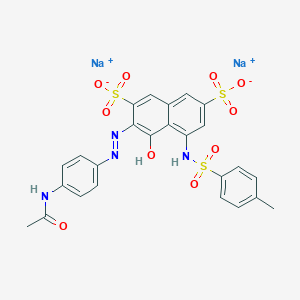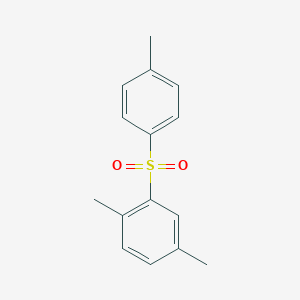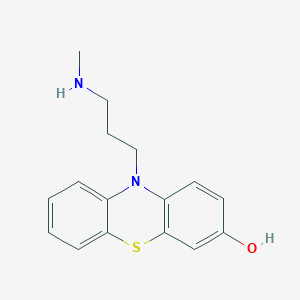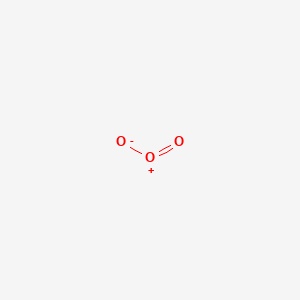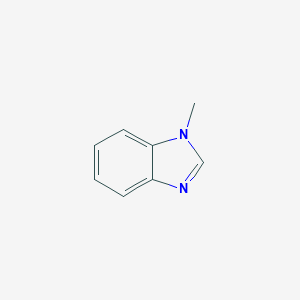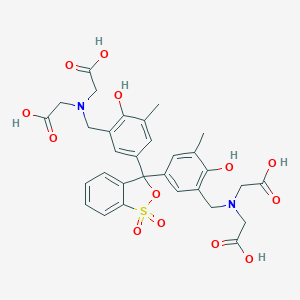
Xylenol orange
Descripción general
Descripción
Xylenol Orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations . When used for metal titrations, it will appear red in the titrand and become yellow once it reaches its endpoint .
Synthesis Analysis
The synthesis of Xylenol Orange involves a mixture of Cresol Red, iminodiacetic acid, anhydrous sodium acetate, and acetic acid kept at 55°C. Aqueous 37% formaldehyde is added to this mixture. The mixture is kept at 55°C under stirring for 2.5 hours, then cooled in an ice bath and left overnight at room temperature .
Molecular Structure Analysis
The molecular formula of Xylenol Orange is C31H32N2O13S, and its molecular weight is 672.66 g/mol .
Chemical Reactions Analysis
Xylenol Orange is used as an indicator in metal titrations. It forms a complex with some metal ions like Co2+. As EDTA is added to this solution, the EDTA complexes the free Co2+. Just before the equivalence point, the free Co2+ is used up and the EDTA starts to remove cobalt ion from the indicator .
Physical And Chemical Properties Analysis
Xylenol Orange is a dark-brown powder. It has an absorbance peak at 583 nm . It is a fluorochrome acid dye with complexing and chelating properties that make it useful as an indicator in the spectrophotometric detection and assay of metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury .
Aplicaciones Científicas De Investigación
1. Oxidative Decolorization Studies
Xylenol orange has been explored for its role in the oxidative decolorization process, particularly with hydrogen peroxide in micellar mediums. This involves the kinetics of its reaction with hydrogen peroxide, significantly catalyzed by trace amounts of Co(II) ions. This study is relevant due to xylenol orange's use in industrial applications like textile dyeing, where environmental concerns arise due to its potential as a carcinogen. The detailed kinetic studies help in understanding the mechanism and thermodynamics of its decolorization process (Khan & Bhutto, 2010).
2. Role in Fricke-Gel Dosimetry
Xylenol orange's interaction with Fe3+ ions is crucial in Fricke-gel dosimeters for radiation dose determination. This research highlights the complexation between xylenol orange (XO) and Fe3+, proposing a new calibration method for better sensitivity in dose measurement. This application is significant in the field of radiotherapy and radiation physics (Liosi et al., 2017).
3. Adsorption and Removal from Solutions
Studies have been conducted on the adsorption of xylenol orange using various materials, such as nano ZnO particles and cyclodextrin-grafted carboxymethyl cellulose. These investigations focus on the kinetics, thermodynamics, and isotherm studies of xylenol orange removal from aqueous solutions, which is essential for environmental remediation and wastewater treatment (Priyadarshini et al., 2017); (Xiong & Shao, 2011).
4. Dye-Sensitized Solar Cells
Xylenol orange has been tested in dye-sensitized solar cells, demonstrating potential in renewable energy applications. This research explores its effectiveness in converting solar energy into electrical energy, emphasizing its absorption and energy efficiency characteristics (Matsubara et al., 2005).
5. Spectrophotometric Determination
Xylenol orange is a reagent for spectrophotometric determination in various chemical analyses. Its use in detecting niobium, nickel, and cobalt in solutions exemplifies its versatility in analytical chemistry. These studies contribute to methods for trace metal detection, essential in environmental monitoring and industrial quality control (Gojmerac Ivšić et al., 2009); (Fukushima & Aikawa, 2019); (Wen-xiang, 2008).
6. Optical and Mechanical Property Enhancement
Research into xylenol orange's impact on the optical and mechanical properties of materials like ADP crystals and KDP crystals for photonic applications has been conducted. This includes studies on its effect on photoluminescence, thermal stability, and piezoelectric charge coefficient, which are critical in the development of advanced materials (Goel et al., 2017); (Arumugam et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHVTYKPFFVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061819 | |
| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xylenol orange | |
CAS RN |
1611-35-4 | |
| Record name | Xylenol Orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylenol orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylenol orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylenol orange | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLENOL ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2VDY878QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



